molecular formula C9H7NO2S B1404559 2-Methylbenzothiazole-7-carboxylic acid CAS No. 1261635-97-5

2-Methylbenzothiazole-7-carboxylic acid

Cat. No. B1404559
M. Wt: 193.22 g/mol
InChI Key: MBPREMIBRBVZQQ-UHFFFAOYSA-N
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Description

2-Methylbenzothiazole-7-carboxylic acid (2-MBTCA) is an organic compound that is widely used in scientific research. It is a derivative of benzothiazole and has been studied for its potential applications in various areas, such as synthesis, biochemical and physiological effects, and drug development.

Scientific Research Applications

Antiallergic Activity

2-Methylbenzothiazole-7-carboxylic acid derivatives have been explored for their potential antiallergic properties. Wade et al. (1983) synthesized acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones and tested them for antiallergic activity. The study found that many of these compounds displayed activity comparable to disodium cromoglycate when tested intraperitoneally and some showed activity when tested orally (Wade, Toso, Matson, & Stelzer, 1983).

Antispermatogenic Agents

A series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, including those with a 2-methylbenzothiazole structure, have been synthesized and studied for their effect on testicular weight and inhibition of spermatogenesis. Corsi and Palazzo (1976) discovered that certain derivatives showed potent antispermatogenic activity (Corsi & Palazzo, 1976).

Antibacterial and Antifungal Activity

Chavan and Pai (2007) conducted a study involving 2-aminobenzothiazole-6-carboxylic acid, which is structurally similar to 2-methylbenzothiazole-7-carboxylic acid. They found that the synthesized compounds exhibited good to moderate antibacterial activity and were tested for antifungal activity against various fungal species (Chavan & Pai, 2007).

Antiproliferation Activity in Cancer Cells

Kuzu et al. (2022) investigated 2-aryl and -heteroaryl benzoxazole derivatives, which are closely related to 2-methylbenzothiazole-7-carboxylic acid. These compounds showed significant antitumor activity in various cancer cell lines, suggesting their potential as anticancer agents (Kuzu, Hepokur, Turkmenoglu, Burmaoglu, & Algul, 2022).

Thermotropic Polyesters

Kricheldorf and Thomsen (1992) explored the use of 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, a derivative of 2-methylbenzothiazole-7-carboxylic acid, in the synthesis of thermotropic polyesters. These polyesters, used in material science, showed properties forming nematic melts, indicating their potential application in advanced materials (Kricheldorf & Thomsen, 1992).

Solid Phase Synthesis Applications

Huang and Tang (2003) developed a method for the solid-phase synthesis of benzothiazoles, using resin-bound cyclic malonic acid ester. This method yielded 2-methylbenzothiazoles in high yields and purities, showcasing its utility in organic synthesis (Huang & Tang, 2003).

Tuberculosis Treatment Research

Huang et al. (2009) focused on 2-methylbenzothiazole derivatives as potential treatments for tuberculosis. They identified compounds that inhibited Mycobacterium tuberculosis growth at micromolar concentrations, indicating their potential as anti-TB agents (Huang, Mao, Wan, Wang, Brun, Franzblau, & Kozikowski, 2009).

Fluorescence Derivatization Reagent

Saito et al. (1995) synthesized a unique acid hydrazide with a benzothiazole structure, using it as a precolumn derivatization reagent for carboxylic acids in high-performance liquid chromatography. This method proved effective for the rapid assay of carboxylic acids, demonstrating its utility in analytical chemistry (Saito, Ushijima, Sasamoto, Ohkura, & Ueno, 1995).

properties

IUPAC Name

2-methyl-1,3-benzothiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPREMIBRBVZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzothiazole-7-carboxylic acid

CAS RN

1261635-97-5
Record name 2-methyl-1,3-benzothiazole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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